molecular formula C12H18N2O2 B10963553 5-methyl-N-(4-methylcyclohexyl)-1,2-oxazole-3-carboxamide

5-methyl-N-(4-methylcyclohexyl)-1,2-oxazole-3-carboxamide

Cat. No.: B10963553
M. Wt: 222.28 g/mol
InChI Key: IGPBZHKGMFFTQB-UHFFFAOYSA-N
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Description

5-METHYL-N-(4-METHYLCYCLOHEXYL)-12-OXAZOLE-3-CARBOXAMIDE is a synthetic compound that belongs to the class of oxazole derivatives These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-METHYL-N-(4-METHYLCYCLOHEXYL)-12-OXAZOLE-3-CARBOXAMIDE typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 4-methylcyclohexylamine with a suitable oxazole precursor in the presence of a coupling agent. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for high yield and purity, often employing advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

5-METHYL-N-(4-METHYLCYCLOHEXYL)-12-OXAZOLE-3-CARBOXAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-METHYL-N-(4-METHYLCYCLOHEXYL)-12-OXAZOLE-3-CARBOXAMIDE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated as a potential therapeutic agent for various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-METHYL-N-(4-METHYLCYCLOHEXYL)-12-OXAZOLE-3-CARBOXAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

  • 5-METHYL-N-(4-METHYLCYCLOHEXYL)-12-OXAZOLE-2-CARBOXAMIDE
  • 5-METHYL-N-(4-METHYLCYCLOHEXYL)-12-THIAZOLE-3-CARBOXAMIDE
  • 5-METHYL-N-(4-METHYLCYCLOHEXYL)-12-IMIDAZOLE-3-CARBOXAMIDE

Uniqueness

5-METHYL-N-(4-METHYLCYCLOHEXYL)-12-OXAZOLE-3-CARBOXAMIDE is unique due to its specific substitution pattern on the oxazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C12H18N2O2

Molecular Weight

222.28 g/mol

IUPAC Name

5-methyl-N-(4-methylcyclohexyl)-1,2-oxazole-3-carboxamide

InChI

InChI=1S/C12H18N2O2/c1-8-3-5-10(6-4-8)13-12(15)11-7-9(2)16-14-11/h7-8,10H,3-6H2,1-2H3,(H,13,15)

InChI Key

IGPBZHKGMFFTQB-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(CC1)NC(=O)C2=NOC(=C2)C

Origin of Product

United States

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